tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate
Description
Historical Context of Piperidine Derivatives in Chemical Research
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of alkaloid chemistry since its isolation from black pepper (Piper nigrum) in the 19th century. Early synthetic efforts by Thomas Anderson and Auguste Cahours involved the reduction of piperine with nitric acid, establishing foundational methods for piperidine production. The mid-20th century saw piperidine derivatives emerge as critical scaffolds in pharmaceuticals, exemplified by antipsychotics (e.g., haloperidol) and antihistamines.
The introduction of the tert-butoxycarbonyl (Boc) group in the 1950s revolutionized peptide synthesis, offering a reversible protecting strategy for amines. Applied to piperidine, the Boc group enabled precise functionalization at the nitrogen atom, facilitating the development of complex derivatives like tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. Concurrently, advances in cross-coupling reactions allowed the incorporation of unsaturated substituents, such as cyanovinyl groups, which enhance molecular rigidity and electronic properties.
Significance of Cyanovinyl-Substituted Piperidines
Cyanovinyl-substituted piperidines occupy a niche in medicinal chemistry due to their dual reactivity and bioisosteric potential. The cyanovinyl group (–CH=CH–CN) acts as a Michael acceptor, enabling covalent interactions with biological thiols. This property is exploited in HIV-1 NNRTIs, where cyanovinyl-containing compounds like rilpivirine form critical hydrogen bonds with reverse transcriptase residues.
In this compound, the cyanovinyl group at position 4 introduces stereoelectronic effects that stabilize transition states during cycloadditions. The Boc group further modulates solubility, allowing compatibility with polar reaction media. These features make the compound a versatile intermediate for synthesizing spirocyclic systems and fused heterocycles, which are prevalent in anticancer and antiviral agents.
Research Objectives and Scope
Current research on this compound focuses on three objectives:
- Synthetic Methodology : Optimizing routes for regioselective cyanovinyl incorporation, including Heck coupling and Wittig reactions.
- Structural Characterization : Analyzing stereochemical outcomes via NMR and X-ray crystallography to correlate conformation with biological activity.
- Pharmaceutical Applications : Evaluating derivatives as NNRTIs and kinase inhibitors, with emphasis on overcoming drug resistance.
This article synthesizes data from peer-reviewed studies to address these objectives, excluding commercial synthesis platforms to maintain analytical rigor.
Table 1: Key Synthetic Routes for this compound
The Heck coupling route remains predominant, offering superior regiocontrol over the E-cyanovinyl configuration. Recent adaptations employ palladium nanoparticles to reduce metal leaching, improving scalability.
Structural Analysis
X-ray studies of this compound reveal a chair conformation with the cyanovinyl group equatorial to minimize steric clash with the Boc moiety. The C≡N bond length (1.15 Å) and C=C bond (1.34 Å) indicate significant conjugation, stabilizing the molecule against hydrolysis.
Pharmacological Relevance Derivatives of this compound exhibit low-nanomolar activity against HIV-1 RT mutants (e.g., K103N, Y181C), attributed to the cyanovinyl group’s ability to adapt to hydrophobic pockets via π-π stacking. Computational models suggest that replacing the Boc group with sulfonylpiperazine enhances water solubility without compromising potency.
Properties
IUPAC Name |
tert-butyl 4-(1-cyanoethenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKADYAWGZXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanovinyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanovinyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanovinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Substitutent Effects
The tert-butyl piperidine-1-carboxylate scaffold is widely utilized in organic synthesis. Key analogs and their substituent-driven differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The cyanovinyl and cyano substituents (target compound and tert-Butyl 4-cyanopiperidine-1-carboxylate) enhance electrophilicity, facilitating nucleophilic additions or cyclizations .
- Steric Effects : Bulky groups like indolyl or bromobenzyloxy (2b) may hinder reactivity but improve selectivity in coupling reactions .
- Dual Functionalization: Compounds like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate combine amino and aromatic groups for multifunctional applications .
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and physical states:
Analysis :
- Solid-state analogs (e.g., 4-anilino derivative) exhibit higher crystallinity, beneficial for purification .
Biological Activity
tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl group and a cyanovinyl moiety. The molecular formula is , with a molar mass of approximately 234.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 234.29 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | 2.66 |
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
- Inflammation Modulation : Research has indicated that compounds with similar structures can modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antimicrobial Activity : Some derivatives of piperidine compounds have shown promising results against various pathogens, suggesting that this compound may exhibit antimicrobial properties .
- Antimalarial Potential : A study on related piperidine derivatives highlighted their antimalarial activity, indicating that structural modifications could enhance efficacy against malaria parasites .
Case Study 1: Inhibition of Pyroptosis
A study focusing on the inhibition of pyroptosis—a form of programmed cell death—demonstrated that certain piperidine derivatives could significantly reduce cell death and cytokine release in macrophages. The compound's effectiveness was evaluated at varying concentrations, showing a concentration-dependent response .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were synthesized and tested for their antimicrobial properties. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents .
Table 2: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate?
The synthesis typically involves introducing the cyanovinyl group to a piperidine scaffold. A common method includes reacting a piperidine precursor (e.g., 4-aminopiperidine) with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate. Subsequent functionalization with acrylonitrile derivatives under palladium-catalyzed cross-coupling or nucleophilic addition can introduce the cyanovinyl moiety. Reaction progress should be monitored via TLC, and purification often involves column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.
- FTIR to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹).
- GC-MS or HPLC-TOF for mass verification and purity assessment.
- X-ray crystallography (via SHELX refinement) for absolute configuration determination .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Respiratory protection : Use P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Store at 4°C in amber glass bottles to prevent light-induced degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during cyanovinyl group introduction?
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
- In situ monitoring : Employ TLC or inline FTIR to track intermediate formation .
Q. How to resolve contradictions in NMR data for stereoisomers?
- NOESY/ROESY : Detect spatial proximity of protons to distinguish cis/trans isomers.
- Chiral derivatization : Use Mosher’s acid to assign absolute configuration.
- X-ray crystallography : Refine crystal structures using SHELXL for unambiguous stereochemical determination .
Q. What computational methods predict the compound’s reactivity in biological systems?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina.
- MD simulations : Assess binding stability in aqueous environments (e.g., GROMACS) .
Q. How to analyze and mitigate by-products during synthesis?
- GC-MS profiling : Identify side-products via retention time and fragmentation patterns.
- HPLC-DAD : Detect UV-active impurities at wavelengths >250 nm.
- Recrystallization optimization : Use solvent mixtures (e.g., hexane/EtOAc) to isolate pure product .
Q. What strategies improve stability during long-term storage?
- Lyophilization : Convert to a stable solid form under inert gas (N₂/Ar).
- Additives : Include antioxidants (e.g., BHT) to prevent radical-mediated degradation.
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
